molecular formula C9H12BrNO2S B13545947 4-Bromo-3-isopropylbenzenesulfonamide

4-Bromo-3-isopropylbenzenesulfonamide

Cat. No.: B13545947
M. Wt: 278.17 g/mol
InChI Key: ONYVODJEXFBRJZ-UHFFFAOYSA-N
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Description

4-Bromo-3-isopropylbenzenesulfonamide is a benzenesulfonamide derivative with the molecular formula C9H12BrNO2S. This compound is used as an intermediate in organic synthesis and pharmaceuticals . It is known for its unique chemical properties, which make it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-isopropylbenzenesulfonamide typically involves the bromination of isopropylbenzenesulfonamide. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to sulfonic acids or sulfinamides .

Scientific Research Applications

4-Bromo-3-isopropylbenzenesulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-isopropylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its bromine substituent enhances its electrophilic properties, making it a valuable intermediate in various synthetic processes .

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

4-bromo-3-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C9H12BrNO2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3,(H2,11,12,13)

InChI Key

ONYVODJEXFBRJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)N)Br

Origin of Product

United States

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